molecular formula C10H12O5 B6154570 methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate CAS No. 2227784-83-8

methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

Cat. No.: B6154570
CAS No.: 2227784-83-8
M. Wt: 212.2
InChI Key:
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Description

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a methyl ester group attached to a hydroxypropanoate backbone, which is further substituted with a dihydroxyphenyl group. The compound’s structure imparts unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Halogenated or nitrated phenolic esters.

Scientific Research Applications

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The biological effects of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate are primarily attributed to its ability to interact with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate
  • Ethyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
  • Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate

Uniqueness

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and ester functional groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

2227784-83-8

Molecular Formula

C10H12O5

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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